Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea
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Overview
Description
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea is a complex organophosphorus compound This compound features a phosphonic acid group, a mercaptomethyl group, an ethyl ester, and an anhydrosulfide linkage with 2-thiopseudourea
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea typically involves multiple steps:
Michaelis–Arbuzov Reaction: This reaction is commonly used to prepare phosphonic esters.
Mannich-Type Condensation: This method involves the condensation of formaldehyde, an amine, and a phosphite to form the desired product.
Catalytic Cross-Coupling Reaction: This reaction involves the coupling of a phosphonate with an appropriate halide in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the phosphonic acid group, converting it to phosphines or other reduced forms.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Alcohols, amines, and thiols can act as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphines, reduced phosphonic acids
Substitution: Various substituted esters
Scientific Research Applications
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets:
Phosphonic Acid Group: Can form strong coordination bonds with metal ions, influencing enzyme activity and other biochemical processes.
Mercaptomethyl Group: Can undergo redox reactions, affecting cellular redox balance and signaling pathways.
Ethyl Ester Group: Can participate in hydrolysis reactions, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid Esters: Compounds like dimethyl methylphosphonate and diethyl phosphonate share similar structural features but differ in their specific functional groups.
Thiourea Derivatives: Compounds such as thiourea and its derivatives have similar sulfur-containing functional groups but lack the phosphonic acid moiety.
Uniqueness
Phosphonic acid, mercaptomethyl-, ethyl ester, anhydrosulfide with 2-thiopseudourea is unique due to its combination of phosphonic acid, mercaptomethyl, and ethyl ester groups, along with the anhydrosulfide linkage
Properties
CAS No. |
74038-50-9 |
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Molecular Formula |
C4H11N2O3PS2 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
(carbamimidoyldisulfanyl)methyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C4H11N2O3PS2/c1-2-9-10(7,8)3-11-12-4(5)6/h2-3H2,1H3,(H3,5,6)(H,7,8) |
InChI Key |
JKLLEDNDRVCGGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CSSC(=N)N)O |
Origin of Product |
United States |
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